molecular formula C9H6N2O2 B1612330 1,7-Naphthyridine-2-carboxylic acid CAS No. 316155-87-0

1,7-Naphthyridine-2-carboxylic acid

Cat. No. B1612330
M. Wt: 174.16 g/mol
InChI Key: NKZWGRNUQFUDQW-UHFFFAOYSA-N
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Description

1,7-Naphthyridine-2-carboxylic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse range of biological activities. This compound is a structural isomer of quinoline and has a wide range of applications in scientific research.

Scientific Research Applications

Hydrogen Bonding and Supramolecular Network Studies

Studies have explored the noncovalent weak interactions between organic bases like 5,7-dimethyl-1,8-naphthyridine-2-amine and carboxylic acid derivatives, shedding light on the role of 5,7-dimethyl-1,8-naphthyridine-2-amine in binding with carboxylic acids. This research has led to the preparation of anhydrous and hydrous multicomponent organic salts with acids ranging from monocarboxylic to tricarboxylic acids, such as p-nitrobenzoic acid and citric acid. The resulting crystalline forms, characterized by X-ray diffraction, IR, and elemental analysis, display 3D framework structures due to hydrogen bonds and other weak interactions (Jin et al., 2011).

Spectroscopic and Theoretical Studies

The solvatochromism of derivatives like 8-hydroxy-1,6-naphthyridin-5(6H)-one-7-carboxylic acid methyl ester has been investigated in various solvents. This research focuses on the relative stabilities of isomers, their interactions with solvents, and the formation of zwitterionic species in hydrogen bond donor solvents. Temperature effects on absorption bands and AM1 and PM3 semi-empirical calculations support these findings (Santo et al., 2003).

Luminescent Europium(III) Complexes

Highly luminescent, water-soluble Europium(III) complexes based on carboxyl-functionalized 1,5-naphthyridine derivatives exhibit strong luminescence, favorable photostability, and sensitive pH response behavior. These features make them potential candidates for bioimaging agents and pH probes (Wei et al., 2016).

Synthesis of Novel Naphthyridine Derivatives

The synthesis of novel 2,7-naphthyridine-3-carboxylic acid derivatives and their evaluation as antitumor agents have been reported. This includes the exploration of hydrolysis, chlorination, alkylation, and amination of naphthyridine esters, leading to compounds with potential antitumor activities (Wójcicka et al., 2013).

Synthesis of Novel Piperazine Derivatives

A study investigated the anxiolytic potential of novel carboxylic acid-based 1,8 naphthyridines as 5-HT3 receptor antagonists. Behavioral tests in mice, such as the light-dark aversion test and elevated plus maze test, highlighted significant effects, suggesting their potential in anxiolytic therapies (Mahesh et al., 2013).

Other Applications

Further studies have delved into the synthesis and spectroscopic properties of polyfunctionally substituted naphthyridines, the preparation of internally hydrogen-bonded naphthyridines as anti-HCMV compounds, and the exploration of naphthyridines in dye-sensitized solar cells, showcasing the diverse applications of 1,7-naphthyridine-2-carboxylic acid derivatives in various fields of scientific research (Perillo et al., 2009); (Chan et al., 2001); (Kukrek et al., 2006).

properties

IUPAC Name

1,7-naphthyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2/c12-9(13)7-2-1-6-3-4-10-5-8(6)11-7/h1-5H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZWGRNUQFUDQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40573086
Record name 1,7-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,7-Naphthyridine-2-carboxylic acid

CAS RN

316155-87-0
Record name 1,7-Naphthyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40573086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,7-naphthyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
WW Paudler, TJ Kress - The Journal of Organic Chemistry, 1967 - ACS Publications
VIII VII fluoride ion in the presence of acetic anhydride to form difluoride complex IV, since IV was prepared in this manner in connection with the blank experiment men-tioned above (…
Number of citations: 20 pubs.acs.org
DC Koester, VM Marx, S Williams, J Jiricek… - Journal of medicinal …, 2022 - ACS Publications
Human African Trypanosomiasis (HAT) is a vector-borne disease caused by kinetoplastid parasites of the Trypanosoma genus. The disease proceeds in two stages, with a …
Number of citations: 4 pubs.acs.org

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